molecular formula C5H12ClNO2 B3280895 2-Amino-2-methylbutanoic acid hydrochloride CAS No. 72408-58-3

2-Amino-2-methylbutanoic acid hydrochloride

Cat. No.: B3280895
CAS No.: 72408-58-3
M. Wt: 153.61 g/mol
InChI Key: CYBOBNODYVJFNM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-amino-2-methylbutanoic acid hydrochloride typically involves the reaction of 2-amino-2-methylbutanoic acid with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the hydrochloride salt .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar reaction conditions as in the laboratory. The process is optimized for yield and purity, often involving purification steps such as recrystallization .

Chemical Reactions Analysis

Types of Reactions: 2-Amino-2-methylbutanoic acid hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions include various derivatives of 2-amino-2-methylbutanoic acid, such as oxo derivatives, amine derivatives, and substituted compounds .

Scientific Research Applications

2-Amino-2-methylbutanoic acid hydrochloride is used in a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of 2-amino-2-methylbutanoic acid hydrochloride involves its interaction with specific molecular targets and pathways. It can act as a precursor in the synthesis of proteins and other biologically active molecules. The compound’s effects are mediated through its incorporation into metabolic pathways and its interaction with enzymes involved in amino acid metabolism .

Comparison with Similar Compounds

    2-Amino-2-methylbutanoic acid: The free acid form of the compound.

    2-Amino-2-phenylbutanoic acid hydrochloride: A similar compound with a phenyl group instead of a methyl group.

    2-Amino-2-(2-fluorophenyl)acetic acid hydrochloride: A derivative with a fluorophenyl group

Uniqueness: 2-Amino-2-methylbutanoic acid hydrochloride is unique due to its specific structure and properties, which make it suitable for various applications in research and industry. Its hydrochloride form enhances its solubility and stability, making it more versatile compared to its free acid form .

Properties

IUPAC Name

2-amino-2-methylbutanoic acid;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2.ClH/c1-3-5(2,6)4(7)8;/h3,6H2,1-2H3,(H,7,8);1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CYBOBNODYVJFNM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)(C(=O)O)N.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H12ClNO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10870655
Record name Isovaline hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

153.61 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

72408-58-3
Record name Isovaline, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=72408-58-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Isovaline hydrochloride (1:1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10870655
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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